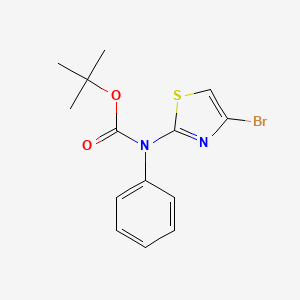
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate: is an organic compound with the molecular formula C14H15BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Carbamate Formation: The brominated thiazole is reacted with tert-butyl chloroformate and aniline to form the final product. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Hydrolysis Products: Aniline and tert-butyl alcohol.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the bromine atom, allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. The thiazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
- tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate
- tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
Uniqueness
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially its ability to cross biological membranes. This structural feature might also influence its binding affinity to biological targets compared to similar compounds with different substituents.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
分子式 |
C14H15BrN2O2S |
|---|---|
分子量 |
355.25 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17(10-7-5-4-6-8-10)12-16-11(15)9-20-12/h4-9H,1-3H3 |
InChIキー |
GELHFRDXIOZDEC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)

![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13081790.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)


![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)



![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)


